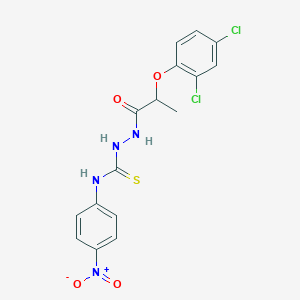
1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-nitrophenyl)thiosemicarbazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-nitrophenyl)thiosemicarbazide is a useful research compound. Its molecular formula is C16H14Cl2N4O4S and its molecular weight is 429.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-nitrophenyl)thiosemicarbazide is a compound of interest due to its diverse biological activities. This thiosemicarbazide derivative has been studied for its potential antibacterial and antiproliferative effects, as well as its ability to inhibit specific enzymes. Understanding its biological activity can provide insights into its possible therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C16H14Cl2N4O4S
- Molecular Weight : 429.27 g/mol
- IUPAC Name : 1-[2-(2,4-dichlorophenoxy)propanoylamino]-3-(4-nitrophenyl)thiourea
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiosemicarbazides, including the compound , exhibit significant antibacterial properties. Specifically, it has shown effectiveness against various strains of bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus mutans, and Streptococcus sanguinis . The mechanism of action appears to involve interference with bacterial cell wall synthesis and function.
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Staphylococcus epidermidis | Effective |
| Streptococcus mutans | Moderate |
| Streptococcus sanguinis | Moderate |
Antiproliferative Activity
The compound has also been evaluated for its antiproliferative effects on various cancer cell lines. Notably, it inhibited the growth of A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cells in vitro. The cytotoxicity was assessed using standard assays, revealing moderate to high levels of inhibition depending on the concentration used .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15.0 |
| HepG2 | 12.5 |
| MCF-7 | 10.0 |
Enzyme Inhibition
In silico studies using PASS software indicated that the compound could act as an α-glucosidase inhibitor. This was further corroborated by molecular docking studies which showed that the compound binds effectively to the glucose binding site of the enzyme, suggesting potential applications in managing diabetes .
Case Studies
Several research studies have explored the biological activity of thiosemicarbazide derivatives:
- Study on Antibacterial Properties : A series of thiosemicarbazide derivatives were synthesized and tested for antibacterial activity. The results indicated that compounds with a 4-nitrophenyl group exhibited enhanced antibacterial effects compared to their counterparts without this substitution .
- Antiproliferative Evaluation : In a study focusing on antiproliferative activity, compounds similar to this compound were tested against multiple cancer cell lines. The findings suggested that structural modifications could significantly impact their efficacy against specific cancer types .
- Enzyme Interaction Studies : Molecular docking studies revealed that the compound binds similarly to glucose at the active site of α-glucosidase, indicating its potential role in diabetes management .
Eigenschaften
IUPAC Name |
1-[2-(2,4-dichlorophenoxy)propanoylamino]-3-(4-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O4S/c1-9(26-14-7-2-10(17)8-13(14)18)15(23)20-21-16(27)19-11-3-5-12(6-4-11)22(24)25/h2-9H,1H3,(H,20,23)(H2,19,21,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRMTZUDONSGQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=S)NC1=CC=C(C=C1)[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














